2'-Acryloxy-4'-Methyl-4-(N,N-diMethylaMino)benzophenone
CAS No.: 473975-14-3
Cat. No.: VC0032059
Molecular Formula: C19H19NO3
Molecular Weight: 309.365
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 473975-14-3 |
|---|---|
| Molecular Formula | C19H19NO3 |
| Molecular Weight | 309.365 |
| IUPAC Name | [2-[4-(dimethylamino)benzoyl]-4-methylphenyl] prop-2-enoate |
| Standard InChI | InChI=1S/C19H19NO3/c1-5-18(21)23-17-11-6-13(2)12-16(17)19(22)14-7-9-15(10-8-14)20(3)4/h5-12H,1H2,2-4H3 |
| Standard InChI Key | SRFQNSGTTMQRAA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC(=O)C=C)C(=O)C2=CC=C(C=C2)N(C)C |
Introduction
Chemical Properties and Structure
2'-Acryloxy-4'-Methyl-4-(N,N-diMethylaMino)benzophenone is identified by the CAS number 473975-14-3 and possesses the molecular formula C19H19NO3 with a molecular weight of 309.365 g/mol. The IUPAC name for this compound is [2-[4-(dimethylamino)benzoyl]-4-methylphenyl] prop-2-enoate, though it is also known as 2-Propenoic acid, 2-[4-(dimethylamino)benzoyl]-4-methylphenyl ester in some chemical databases .
The structure of this benzophenone derivative is characterized by its unique arrangement of functional groups around the central benzophenone scaffold. The compound contains an acryloxy group (a propenoate ester), which provides reactive sites for polymerization reactions, a methyl group that influences the electron density distribution, and a dimethylamino group that contributes to the compound's light-absorbing properties.
Table 1: Chemical Identifiers and Properties
| Property | Value |
|---|---|
| CAS Number | 473975-14-3 |
| Molecular Formula | C19H19NO3 |
| Molecular Weight | 309.365 g/mol |
| IUPAC Name | [2-[4-(dimethylamino)benzoyl]-4-methylphenyl] prop-2-enoate |
| Standard InChI | InChI=1S/C19H19NO3/c1-5-18(21)23-17-11-6-13(2)12-16(17)19(22)14-7-9-15(10-8-14)20(3)4/h5-12H,1H2,2-4H3 |
| Standard InChIKey | SRFQNSGTTMQRAA-UHFFFAOYSA-N |
| MDL Number | MFCD28143293 |
The molecular structure of 2'-Acryloxy-4'-Methyl-4-(N,N-diMethylaMino)benzophenone contains several key functional groups that contribute to its chemical behavior and applications. The acryloxy group provides a site for polymerization, the methyl group influences electron distribution, and the dimethylamino group affects the compound's photochemical properties.
Applications
2'-Acryloxy-4'-Methyl-4-(N,N-diMethylaMino)benzophenone demonstrates versatility in its applications across multiple scientific disciplines and industrial sectors. The compound's unique structure and reactive properties make it valuable in several fields:
Research Applications
In scientific research, this compound has found application in photochemistry studies due to its light-absorbing properties. The deuterated analog of this compound, 2'-Acryloxy-4'-methyl-4-(N,N-dimethylamino)benzophenone-d3, is particularly useful in fluorescence energy transfer measurements when used in conjunction with (9-phenanthryl)methyl methacrylate . This application has been documented in polymer science literature, including studies by Wu et al. (2004) and Oh et al. (2002) .
The compound's ability to absorb light and generate reactive species makes it valuable for studying energy transfer processes and photochemical reactions, contributing to our understanding of light-responsive materials and systems .
Industrial and Material Science Applications
In industrial contexts, compounds of this nature often serve as:
-
Photoinitiators in UV-curable coatings and inks
-
Components in photopolymerization systems
-
Additives in specialty polymers to impart specific properties
-
Intermediates in the synthesis of more complex molecules with photochemical applications
The acryloxy group in the molecule enables it to participate in polymerization reactions, making it potentially useful in the development of functional polymeric materials with light-responsive properties.
The mechanism of action of 2'-Acryloxy-4'-Methyl-4-(N,N-diMethylaMino)benzophenone primarily involves its photochemical behavior. When exposed to light of appropriate wavelengths, the compound can absorb photons and enter an excited state. This excited state molecule can then:
-
Generate reactive species such as free radicals
-
Initiate polymerization reactions with suitable monomers
-
Interact with biological molecules, potentially leading to various effects
-
Participate in energy transfer processes with other molecules
The compound's molecular targets typically include unsaturated bonds in monomers during polymerization processes, as well as specific proteins in biological systems when used in biochemical studies. The presence of the dimethylamino group enhances the compound's ability to absorb light and influences its photochemical properties, while the acryloxy group provides a reactive site for subsequent chemical transformations.
Variants and Analogs
Deuterated Analog
A significant variant of the compound is its deuterated analog, 2'-Acryloxy-4'-methyl-4-(N,N-dimethylamino)benzophenone-d3. This version has a molecular formula of C19D3H16NO3 and a molecular weight of 312.378 g/mol . The deuterated analog replaces the hydrogen atoms in the methyl group with deuterium, resulting in a molecule that behaves chemically similar to the non-deuterated version but can be distinguished through analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
The deuterated analog is particularly valuable in research applications where isotopic labeling is required to track the compound's behavior in complex systems or to study specific reaction mechanisms . Its ability to participate in fluorescence energy transfer measurements makes it a useful tool in polymer science research .
| Manufacturer | Product Number | Packaging | Price (USD) | Purity |
|---|---|---|---|---|
| American Custom Chemicals Corporation | CHM1046783 | 5 mg | $496.84 | 95.00% |
| Toronto Research Chemicals (TRC) | A191490 | 2.5 g | $1,320.00 | Not specified |
The deuterated analog (2'-Acryloxy-4'-methyl-4-(N,N-dimethylamino)benzophenone-d3) is available from specialized suppliers like Cymitquimica at a price of €2,353.00 for 25 mg, reflecting the higher cost typically associated with isotopically labeled compounds .
These pricing details, while somewhat dated (as of 2021), provide a general indication of the compound's market positioning as a specialty research chemical rather than a bulk industrial reagent .
Research Applications and Findings
The application of 2'-Acryloxy-4'-Methyl-4-(N,N-diMethylaMino)benzophenone in scientific research has been documented in polymer science literature. The deuterated version of this compound has been used in fluorescence energy transfer measurements in conjunction with (9-phenanthryl)methyl methacrylate .
Research findings reported by Wu et al. (2004) in the Journal of Polymer Science (volume 42, page 5005) and Oh et al. (2002) in the same journal (volume 40, page 3001) indicate the compound's utility in studying energy transfer processes in polymeric systems . These studies contribute to our understanding of photophysical processes in materials and help advance the development of light-responsive polymers with potential applications in various technologies.
Due to the compound's photochemical properties, it likely plays a role in initiating or participating in photopolymerization reactions, making it valuable for studying reaction kinetics and mechanisms in polymer chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume